N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide
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Overview
Description
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide is a complex organic compound belonging to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, making it an attractive scaffold for drug design and development.
Preparation Methods
The synthesis of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide can be achieved through various synthetic routes. One common method involves the reaction of 5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine with ethyl formate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide involves its interaction with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives: These compounds are potent and selective inhibitors of NF-κB inducing kinase (NIK) and are used in the treatment of psoriasis.
The uniqueness of this compound lies in its specific structural features and its ability to target multiple signaling pathways, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H19N5O |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide |
InChI |
InChI=1S/C17H19N5O/c1-11-12(2)20-17-14(11)16(19-9-8-18-10-23)21-15(22-17)13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,23)(H2,19,20,21,22) |
InChI Key |
UCVGUQODQBQQGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNC=O)C |
Origin of Product |
United States |
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